Deca-1,4-diene
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Overview
Description
Deca-1,4-diene is an organic compound classified as a diene, which means it contains two double bonds. Specifically, these double bonds are located at the first and fourth positions of the decane chain. Dienes are known for their unique reactivity and stereochemical properties, making them significant in organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Deca-1,4-diene can be synthesized through various methods. One common approach involves the use of a Wittig reaction, where an aldehyde reacts with a phosphonium ylide to form the diene. For instance, trans-2-nonenal can be used as a starting material, reacting with methyltriphenylphosphonium bromide and potassium tert-butoxide in tetrahydrofuran to yield this compound .
Industrial Production Methods: Industrial production of this compound often involves catalytic processes. Nickel-catalyzed hydroboration of 1,3-dienes is one such method, where the reaction conditions are carefully controlled to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Deca-1,4-diene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form epoxides or diols.
Reduction: Hydrogenation can convert the double bonds to single bonds, forming decane.
Substitution: Halogenation reactions can introduce halogen atoms at the double bond positions.
Common Reagents and Conditions:
Oxidation: Reagents like peracids or osmium tetroxide are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) are employed in hydrogenation reactions.
Substitution: Halogens like bromine or chlorine in the presence of light or heat can facilitate halogenation.
Major Products:
Oxidation: Epoxides or diols.
Reduction: Decane.
Substitution: Halogenated derivatives of this compound
Scientific Research Applications
Deca-1,4-diene has diverse applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the formation of complex cyclic compounds through Diels-Alder reactions.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential to inhibit specific enzymes.
Industry: It is used in the production of polymers and other materials due to its reactive double bonds
Mechanism of Action
The mechanism of action of deca-1,4-diene involves its ability to participate in various chemical reactions due to the presence of conjugated double bonds. These double bonds can interact with different molecular targets, such as enzymes or receptors, leading to various biological effects. For instance, its derivatives have been shown to inhibit enzymes like α-amylase and acetylcholinesterase, which are involved in metabolic and neurological processes .
Comparison with Similar Compounds
Deca-1,3-diene: Another diene with double bonds at the first and third positions.
Deca-1,5-diene: Contains double bonds at the first and fifth positions.
1,3-Butadiene: A simpler diene with double bonds at the first and third positions of a four-carbon chain.
Uniqueness: Deca-1,4-diene is unique due to its specific double bond positions, which confer distinct reactivity and stability compared to other dienes. Its conjugated system allows for unique interactions in chemical reactions, making it valuable in various applications .
Properties
IUPAC Name |
(4E)-deca-1,4-diene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18/c1-3-5-7-9-10-8-6-4-2/h3,7,9H,1,4-6,8,10H2,2H3/b9-7+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIJZNCJOLUODIA-VQHVLOKHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C/CC=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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